![molecular formula C8H11Cl3N2O B2721336 8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride CAS No. 2470439-46-2](/img/structure/B2721336.png)

8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

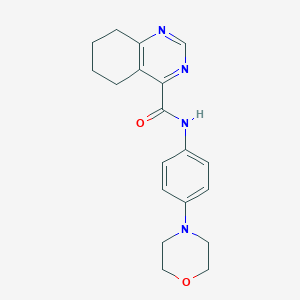

8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride is a chemical compound that has been widely studied for its potential in various scientific research applications. This compound is a bicyclic heterocycle that contains both an oxazepine and a pyridine ring, making it a unique and interesting molecule to study. In

科学的研究の応用

Stereochemistry and NMR Spectroscopy

Research on compounds similar to 8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride has explored their stereochemistry using NMR spectroscopy. For instance, studies have delved into the NMR spectra and stereochemistry of protonated perhydrooxazolo[3,4‐a]pyridines and perhydropyrido[1,2‐c][1,3]oxazines, revealing details about their structural conformations and the effects of protonation (Crabb & Trethewey, 1988).

Synthesis and Reactions

Several studies have focused on the synthesis and reactions of oxazepine derivatives, demonstrating their potential in creating structurally diverse and biologically active compounds. For example, research on the synthesis and characterization of tetrachloro-1,3-oxazepine derivatives highlighted their variable activities against different strains of bacteria and fungi, underscoring the versatility of oxazepine frameworks in medicinal chemistry (Kshash, 2020).

Electrochemical Studies

Electrochemical studies have also been conducted on related compounds, examining their potential as corrosion inhibitors for mild steel. This research has provided insights into the adsorption properties and inhibition efficiencies of triazepine carboxylate compounds, offering valuable information for the development of new materials protection strategies (Alaoui et al., 2018).

作用機序

Target of Action

The primary targets of 8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride are extracellular signal-regulated kinases (Erks) and CK1δ . These proteins play crucial roles in cellular signaling pathways, regulating various biological processes such as cell proliferation, differentiation, and apoptosis.

Mode of Action

8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride interacts with its targets by binding to their active sites, leading to potent and selective inhibition of Erk2 and CK1δ . This interaction results in the knockdown of phospho-RSK levels in HepG2 cells and tumor xenografts .

Biochemical Pathways

The compound affects the MAPK/ERK pathway and the circadian rhythm pathway . By inhibiting Erk2 and CK1δ, it disrupts the normal functioning of these pathways, leading to changes in cell proliferation and circadian rhythms .

Pharmacokinetics

It is known that selective inhibition of ck1δ at sufficient central exposure levels is capable of modulating circadian rhythms , suggesting that the compound can cross the blood-brain barrier and exert its effects in the central nervous system.

Result of Action

The molecular and cellular effects of 8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride’s action include the inhibition of cell proliferation and modulation of circadian rhythms . These effects are likely due to the compound’s interaction with its targets and subsequent disruption of the associated biochemical pathways.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the compound’s effect on circadian rhythms suggests that its efficacy may be influenced by the light-dark cycle .

特性

IUPAC Name |

8-chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O.2ClH/c9-8-3-7-6(5-11-8)4-10-1-2-12-7;;/h3,5,10H,1-2,4H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLIZOIEZIWYPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC(=NC=C2CN1)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2721259.png)

![4-benzyl-5'-phenyl-2H,2'H,4H-spiro[benzo[b][1,4]oxazine-3,3'-furan]](/img/structure/B2721263.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2721266.png)

![ethyl 4-{4-[(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}benzoate](/img/structure/B2721269.png)

![2-[[5-Methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2721271.png)

![6-Azaspiro[2.5]octane-6-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B2721275.png)

amine](/img/structure/B2721276.png)